molecular formula C15H10F3N3O B13430153 1H-Indazol-5-amine, 1-(m-trifluoromethylbenzoyl)- CAS No. 28616-30-0

1H-Indazol-5-amine, 1-(m-trifluoromethylbenzoyl)-

Cat. No.: B13430153
CAS No.: 28616-30-0
M. Wt: 305.25 g/mol
InChI Key: IUOFDLWSWOWJKN-UHFFFAOYSA-N
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Description

1H-Indazol-5-amine, 1-(m-trifluoromethylbenzoyl)- is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indazol-5-amine, 1-(m-trifluoromethylbenzoyl)- can be synthesized through various methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free conditions . Another method includes the Cu(OAc)2-catalyzed formation of N–N bonds using oxygen as the terminal oxidant . The reaction typically involves the formation of N–H ketimine species followed by cyclization to yield the desired indazole derivative.

Industrial Production Methods: Industrial production of this compound often employs metal-catalyzed reactions due to their efficiency and high yields. Transition metal catalysts such as copper and silver are commonly used to facilitate the cyclization process. The reactions are typically carried out in solvents like dimethyl sulfoxide (DMSO) under an oxygen atmosphere to ensure optimal yields and minimal byproduct formation .

Chemical Reactions Analysis

Types of Reactions: 1H-Indazol-5-amine, 1-(m-trifluoromethylbenzoyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indazoles, which can be further functionalized for specific applications in medicinal chemistry and material science .

Mechanism of Action

The mechanism of action of 1H-Indazol-5-amine, 1-(m-trifluoromethylbenzoyl)- involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of phosphoinositide 3-kinase δ, interfering with the signaling pathways involved in cell proliferation and survival . The trifluoromethyl group enhances its binding affinity and selectivity towards the target enzyme, making it a potent therapeutic agent.

Comparison with Similar Compounds

Uniqueness: 1H-Indazol-5-amine, 1-(m-trifluoromethylbenzoyl)- stands out due to the presence of the trifluoromethyl group, which significantly enhances its lipophilicity, metabolic stability, and binding affinity towards specific molecular targets. This makes it a valuable compound in drug design and development .

Properties

CAS No.

28616-30-0

Molecular Formula

C15H10F3N3O

Molecular Weight

305.25 g/mol

IUPAC Name

(5-aminoindazol-1-yl)-[3-(trifluoromethyl)phenyl]methanone

InChI

InChI=1S/C15H10F3N3O/c16-15(17,18)11-3-1-2-9(6-11)14(22)21-13-5-4-12(19)7-10(13)8-20-21/h1-8H,19H2

InChI Key

IUOFDLWSWOWJKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)N2C3=C(C=C(C=C3)N)C=N2

Origin of Product

United States

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